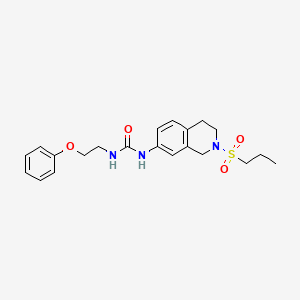

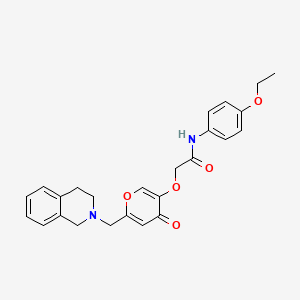

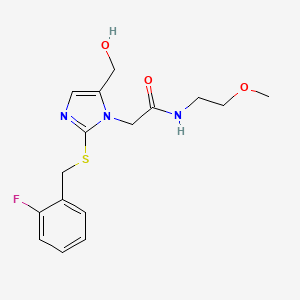

![molecular formula C12H6Cl2N2S B2572424 4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine CAS No. 383146-17-6](/img/structure/B2572424.png)

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .

Synthesis Analysis

Thienopyrimidine derivatives can be synthesized using different methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . In another example, Zhihui Zhou and team synthesized 2,4-Dichloro-thieno[3,2-d]pyrimidine by preparing 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine .Molecular Structure Analysis

Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways . For instance, Hassan et al. synthesized new hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as dual VEGFR-2/BRAF inhibitors .Aplicaciones Científicas De Investigación

Therapeutic Potential

The compound is a derivative of pyrido[2,3-d]pyrimidines, which have shown significant therapeutic interest . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .

Antitumor Medications

2,4-Dichloro-thieno[3,2-d]pyrimidine, a related compound, is an active intermediate that is essential for new antitumor medications . The two chloride atoms in this compound are easy for other functional groups to replace, bringing various units .

Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds. For example, 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine was treated with a 1:1 complex of N, N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .

Drug Development

The compound’s structure is similar to that of palbociclib, a breast cancer drug developed by Pfizer, and dilmapimod, which has potential activity against rheumatoid arthritis . This suggests that “4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine” could potentially be used in the development of similar drugs.

Biological Activity

The compound is a derivative of pyridopyrimidines, which have shown a wide range of biological activities . This suggests that “4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine” may also exhibit a variety of biological activities.

Chemical Research

As a chemical compound, “4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine” can be used in chemical research, particularly in the study of heterocyclic compounds .

Mecanismo De Acción

Target of Action

Thieno[3,2-d]pyrimidines are a class of compounds that have been found to exhibit diverse biological activities. The specific targets of these compounds can vary widely depending on their structure and functional groups .

Mode of Action

The mode of action of thieno[3,2-d]pyrimidines can also vary depending on their specific structure and targets. Some thieno[3,2-d]pyrimidines have been found to inhibit certain enzymes, while others might interact with specific receptors .

Biochemical Pathways

Thieno[3,2-d]pyrimidines can affect various biochemical pathways depending on their specific targets. For example, if a thieno[3,2-d]pyrimidine compound inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thieno[3,2-d]pyrimidines can vary depending on their specific structure. Some thieno[3,2-d]pyrimidines might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of thieno[3,2-d]pyrimidines can depend on their specific targets and mode of action. For example, if a thieno[3,2-d]pyrimidine compound inhibits an enzyme, it could lead to a decrease in the production of a certain molecule in the cell .

Action Environment

The action, efficacy, and stability of thieno[3,2-d]pyrimidines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Direcciones Futuras

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine and they have become an attractive structural feature in the production of pharmaceutical drugs . Therefore, the development of new thienopyrimidine derivatives with enhanced biological activities is a promising area of research .

Propiedades

IUPAC Name |

4-chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2S/c13-8-4-2-1-3-7(8)12-15-9-5-6-17-10(9)11(14)16-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEOZFYHWWTMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C(=N2)Cl)SC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

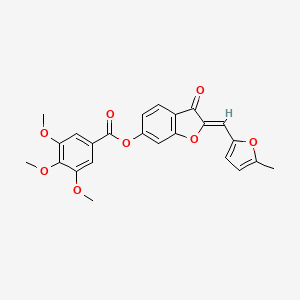

![6-(2,5-dimethoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

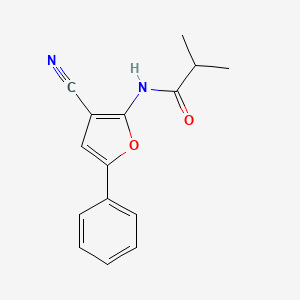

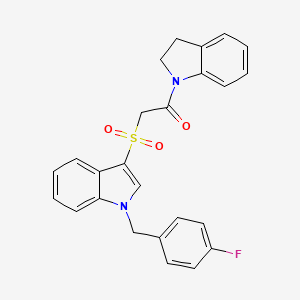

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2572345.png)

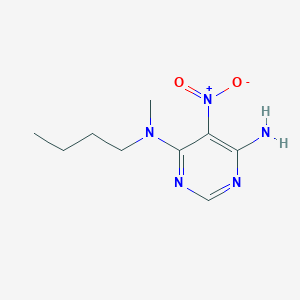

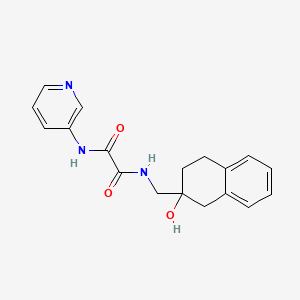

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572358.png)

![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2572364.png)